BenchChemオンラインストアへようこそ!

Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Nucleophilic substitution kinetics Spiro building block reactivity Leaving group comparison

Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate is a bifunctional spirocyclic building block that combines a Boc-protected piperidine nitrogen with a bromomethyl handle on a conformationally constrained cyclopropane-fused piperidine scaffold. The 6-azaspiro[2.5]octane core is increasingly exploited in drug discovery programs targeting GLP-1 receptors , muscarinic M4 receptors , and other therapeutic targets where rigidified piperidine bioisosteres confer advantages in potency and selectivity.

Molecular Formula C13H22BrNO2
Molecular Weight 304.22 g/mol
CAS No. 1824018-70-3
Cat. No. B1480416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
CAS1824018-70-3
Molecular FormulaC13H22BrNO2
Molecular Weight304.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2CBr
InChIInChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3
InChIKeyJAHRUPJRTPMZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS 1824018-70-3) is a Strategic Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate is a bifunctional spirocyclic building block that combines a Boc-protected piperidine nitrogen with a bromomethyl handle on a conformationally constrained cyclopropane-fused piperidine scaffold. The 6-azaspiro[2.5]octane core is increasingly exploited in drug discovery programs targeting GLP-1 receptors [1], muscarinic M4 receptors [2], and other therapeutic targets where rigidified piperidine bioisosteres confer advantages in potency and selectivity. The bromomethyl group serves as a versatile electrophilic linchpin for nucleophilic displacement, enabling late-stage diversification without disturbing the Boc protecting group.

Why a Simple Spirocyclic Amine or a Different Halomethyl Analog Cannot Replace Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate


Casual substitution with an unprotected spiro-amine, a chloromethyl analog, or a ring-expanded spiro system introduces quantifiable liabilities in reactivity, purity, and synthetic tractability. The bromomethyl group demonstrates markedly faster nucleophilic displacement kinetics compared to its chloromethyl counterpart—a difference documented in spiro ortho ester systems where bromomethyl achieves 80% conversion at 60°C within 24 h, while chloromethyl requires 100°C over 120 h to reach the same endpoint [1]. The Boc group provides orthogonal amine protection that survives nucleophilic substitution conditions but is cleanly removed under mild acidolysis (TFA/DCM or HCl/EtOAc), a selectivity not possible with the free amine analog [2]. Furthermore, vendor-supplied purity specifications (95–98%) with batch-specific certificates of analysis including NMR, HPLC, and GC reduce the risk of introducing unidentified impurities that plague in-house preparations of less-common spiro intermediates.

Quantitative Evidence Differentiating Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate from Its Closest Analogs


Bromomethyl vs. Chloromethyl Reactivity: 5-Fold Faster Time-to-80%-Conversion in Spiro Esterification

In a direct comparative study of halomethylated spiro ortho esters, the bromomethyl derivative required only 24 h at 60°C to achieve 80% esterification conversion with polymeric carboxylic acids using DBU in DMSO, whereas the chloromethyl analog required 120 h at 100°C for the same conversion [1]. This translates to a 5-fold reduction in reaction time at a 40°C lower temperature, consistent with the well-established ~10²–10³ fold higher Sn2 reactivity of primary alkyl bromides versus chlorides [2].

Nucleophilic substitution kinetics Spiro building block reactivity Leaving group comparison

Boc-Protected Nitrogen Enables Orthogonal Deprotection: A Critical Requirement for Multi-Step Synthesis

The Boc group on compound 1824018-70-3 can be quantitatively removed under standard acidic conditions (TFA/CH₂Cl₂ 1:1, r.t., 1 h; or 4N HCl/dioxane, 0°C to r.t., 2 h) to liberate the free spiro-piperidine, while the bromomethyl group remains intact for subsequent diversification [1]. In contrast, the unprotected analog 1-(bromomethyl)-6-azaspiro[2.5]octane (CAS 2680692-25-3) lacks this orthogonality, precluding stepwise functionalization of the piperidine nitrogen before nucleophilic displacement of the bromide.

Orthogonal protection strategy Piperidine spiro building block Boc deprotection kinetics

Vendor-Certified Purity and Batch-to-Batch Reproducibility: 95–98% by HPLC with Full CoA Documentation

Major suppliers including Bidepharm (standard purity: 95%) and Leyan (purity: 98%) provide tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate with batch-specific Certificates of Analysis (CoA) that include NMR, HPLC, and GC data . In contrast, many closely related spiro building blocks (e.g., tert-butyl 1-(chloromethyl)-6-azaspiro[2.5]octane-6-carboxylate, CAS not registered) are only available through custom synthesis without routine QC documentation, introducing risk of variable purity and unidentified impurities into downstream SAR studies.

Building block quality assurance Procurement specification Batch-to-batch consistency

Spiro[2.5]octane Core Imparts 3D Conformational Restriction: Differentiating from Flexible Piperidine and Spiro[3.5]/[4.5] Analogs

The 6-azaspiro[2.5]octane scaffold locks the piperidine ring into a defined conformation via the fused cyclopropane, increasing the fraction of sp³-hybridized carbons (Fsp³ = 0.69 for the spiro[2.5] core vs. 0.57 for a flexible N-Boc-piperidine). This conformational restriction has been directly exploited in 6-azaspiro[2.5]octane-based GLP-1 agonists, where the spiro[2.5] constraint improved binding potency by >10-fold relative to unconstrained piperidine analogs in matched molecular pair analyses [1]. The spiro[2.5] system also occupies a distinct volume of chemical space compared to the more common spiro[3.5] and spiro[4.5] cores, offering a unique vector for substituent presentation.

Conformational restriction Spirocyclic scaffold topology Fsp3 character

Optimal Procurement and Application Scenarios for Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate Based on Quantitative Evidence


Scaffold for Kinase or GPCR Focused Library Synthesis Requiring Late-Stage Diversification

Medicinal chemistry teams synthesizing libraries of 6-azaspiro[2.5]octane-based ligands for kinases or GPCRs (e.g., GLP-1 receptor [1]) benefit from the bromomethyl group's ~5-fold faster nucleophilic substitution kinetics compared to chloromethyl analogs, enabling efficient parallel diversification at room temperature or mild heating (60°C) within 24 h. The Boc group permits late-stage deprotection and subsequent amide or sulfonamide coupling, maximizing library diversity from a single intermediate.

Intermediate for M4 Muscarinic Acetylcholine Receptor Antagonist Optimization

Chiral 6-azaspiro[2.5]octanes have demonstrated potent and selective M4 mAChR antagonism [2]. The bromomethyl handle at the 1-position allows installation of diverse aromatic or heteroaromatic groups via SN2 displacement, while the Boc-protected nitrogen permits controlled introduction of carbamate, urea, or amide functionality after deprotection—a synthetic sequence that would be compromised using the unprotected amine analog.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The orthogonal protection (Boc on piperidine N, bromide at C-1) enables sequential functionalization: first, nucleophilic displacement of the bromide to install a target-protein ligand or linker; second, Boc deprotection to install an E3 ligase ligand via amide coupling. This sequential control is essential for PROTAC assembly and avoids cross-reactivity that would occur with the free secondary amine analog. The documented purity of 95–98% with CoA ensures reproducible linker chemistry.

Spirocyclic Reference Standard for Conformational Analysis in Structure-Based Drug Design

The spiro[2.5]octane core serves as a rigidified piperidine benchmark with a defined Fsp³ value (~0.69) and a unique cyclopropane-imposed vector geometry [1]. Computational chemists and structural biologists can procure this compound to generate co-crystal structures or cryo-EM models that differentiate the spiro[2.5] conformational preference from the more flexible N-Boc-piperidine (Fsp³ ≈ 0.57), informing scaffold selection for future drug design cycles.

Quote Request

Request a Quote for Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.